molecular formula C20H23FN2O6S2 B2520254 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-16-2

8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Katalognummer B2520254
CAS-Nummer: 898453-16-2
Molekulargewicht: 470.53
InChI-Schlüssel: YNRPUWGBMDIQTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis and Antihypertensive Activity Analysis

The study presented in the first paper focuses on the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position, aiming to evaluate their antihypertensive properties. The compounds were tested on spontaneous hypertensive rats, and among the synthesized compounds, those with a 4-ethyl substitution and 8-[2-(3-indolyl)ethyl] groups showed significant activity. The study also explored the adrenergic receptor blocking properties of the compounds, identifying compound 29 as an alpha 2-adrenoceptor antagonist and compound 8 as an alpha 1-adrenoceptor antagonist. The tilt-response studies indicated a low potential for orthostatic hypotension at therapeutic doses for both compounds .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the first paper includes a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, which is a bicyclic system containing both oxygen and nitrogen atoms within the rings. This structure is crucial for the biological activity of the compounds. The substitutions at the 8 position and the 4 position on the spirocyclic ring system play a significant role in determining the compounds' affinity for alpha-adrenergic receptors and their overall antihypertensive effects .

Synthesis of 8-Oxa-2-Azaspiro[4.5]Decane

The second paper describes a convenient method for synthesizing 8-oxa-2-azaspiro[4.5]decane, which is a related compound to those studied in the first paper. The synthesis involves commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This method provides a foundation for the production of biologically active compounds, potentially including those with antihypertensive effects .

Chemical Reactions Analysis

While the specific chemical reactions involved in the synthesis of "8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" are not detailed in the provided papers, the general approach to synthesizing spirocyclic compounds involves key steps such as the formation of the spirocyclic ring system, introduction of substituents, and functional group transformations. The reactions are likely to involve steps such as nucleophilic substitution, cyclization, and sulfonation, given the presence of sulfonyl groups in the compound's name .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the provided papers. However, the structural features such as the spirocyclic core, the presence of heteroatoms, and the sulfonyl substituents suggest that these compounds would exhibit properties typical of medium-sized heterocyclic compounds. These properties may include moderate solubility in polar solvents, potential for hydrogen bonding, and a certain degree of lipophilicity, which could influence their biological activity and pharmacokinetic profile .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

A study by Madaiah et al. (2012) on a series of diazaspiro[4.5]decane derivatives, which share structural similarities with the compound , revealed their potential as anticonvulsant agents. The research focused on understanding the structure–activity relationship for anticonvulsant activity, with several compounds showing significant protective effects in seizure models compared to phenytoin, a standard drug (M. Madaiah, M. Prashanth, H. Revanasiddappa, B. Veeresh, 2012).

Supramolecular Arrangements

Graus et al. (2010) explored the crystal structure and supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including diazaspiro[4.5]decane variants. Their findings highlight the influence of substituents on the cyclohexane ring in dictating supramolecular arrangements, offering insights into the structural aspects of such compounds (Sara Graus, D. Casabona, S. Uriel, C. Cativiela, J. Serrano, 2010).

Material Science Applications

Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and other precursors, leading to the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers demonstrated good properties as polyelectrolyte membrane materials, showing high proton conductivity, which is crucial for fuel cell applications (D. Kim, G. Robertson, M. Guiver, 2008).

Synthesis Methodologies

Shibue and Fukuda (2014) reported a rhodium-catalyzed cyclopropanation method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, utilizing 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters. This process represents a valuable synthetic route that could potentially be applied or adapted for the synthesis of complex diazaspiro[4.5]decane derivatives (Taku Shibue, Y. Fukuda, 2014).

Eigenschaften

IUPAC Name

4-(benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O6S2/c1-28-18-8-7-16(21)15-19(18)31(26,27)22-11-9-20(10-12-22)23(13-14-29-20)30(24,25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRPUWGBMDIQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.